Z-D-Phe-Val-OH Z-D-Phe-Val-OH
Brand Name: Vulcanchem
CAS No.: 15099-82-8
VCID: VC20960099
InChI: InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t18-,19+/m1/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C22H26N2O5
Molecular Weight: 398.5 g/mol

Z-D-Phe-Val-OH

CAS No.: 15099-82-8

Cat. No.: VC20960099

Molecular Formula: C22H26N2O5

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

Z-D-Phe-Val-OH - 15099-82-8

Specification

CAS No. 15099-82-8
Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
IUPAC Name (2S)-3-methyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Standard InChI InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t18-,19+/m1/s1
Standard InChI Key AJQYZRHQCXCROF-MOPGFXCFSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
SMILES CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

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